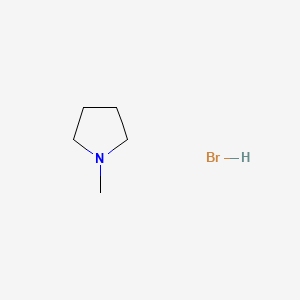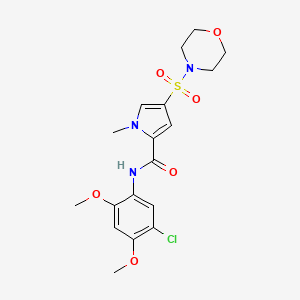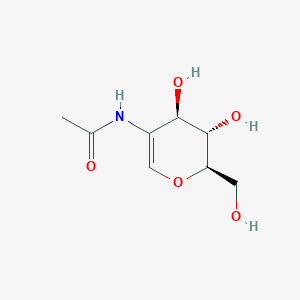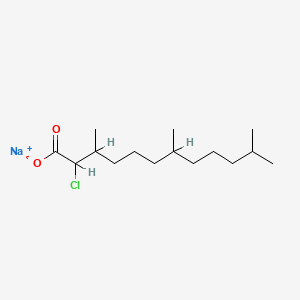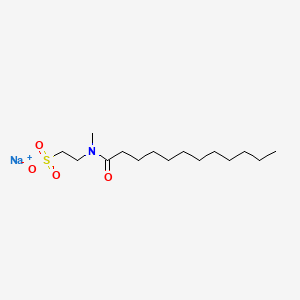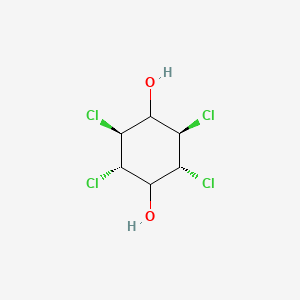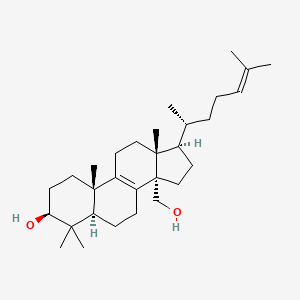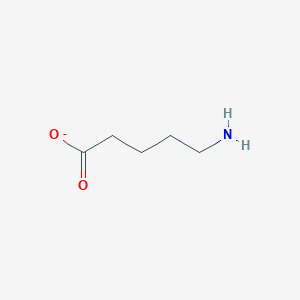
delta-Aminovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-aminopentanoate is an amino fatty acid anion that is the conjugate base of 5-aminopentanoic acid. It is a conjugate base of a 5-aminopentanoic acid.
Applications De Recherche Scientifique
Enzymatic Properties and Functions
- Delta-aminovarate acts as an amino donor in the transamination process with alpha-ketoglutarate, facilitated by a specific transaminase enzyme found in Candida guilliermondii. This enzyme displays maximal activity at pH 7.8-8.5 and 40°C, indicating its stability and function in specific environmental conditions (Garabedian, 1986).
Neurochemical Interactions and Neuropharmacology 2. Delta-aminovaleric acid interacts with GABAA and GABAB receptors, affecting neurotransmission in the central nervous system. It has been shown to antagonize GABAB receptors, indicating its potential role in modulating synaptic transmission and neuronal communication (Allan & Dickenson, 1986).
Selective Neuronal Accumulation 3. In the rabbit retina, delta-aminovaleric acid is selectively accumulated in certain amacrine cells, suggesting a possible role in neurotransmitter storage or function. This accumulation is temperature-dependent and of high-affinity type (Ehinger, 1976).
Metabolic Engineering and Biotechnology 4. Escherichia coli has been metabolically engineered to produce 5-aminovalerate, a precursor for valuable chemicals like valerolactam, using delta-aminovalerate pathway enzymes. This research underscores the compound's significance in biotechnological applications for synthesizing industrial chemicals (Park et al., 2013).
Biomedical Applications 5. Delta-aminolevulinic acid, closely related to delta-aminovalerate, has been used in photodynamic therapy for treating basal cell carcinoma, demonstrating the compound's potential in medical treatments (Wennberg et al., 2000).
Forensic Science 6. Delta-aminovaleric acid has been identified in putrefaction materials, suggesting its use in forensic science for estimating the time of death in cases with decomposed bodies (Bonte & Theusner, 1979).
Propriétés
Nom du produit |
delta-Aminovalerate |
|---|---|
Formule moléculaire |
C5H10NO2- |
Poids moléculaire |
116.14 g/mol |
Nom IUPAC |
5-aminopentanoate |
InChI |
InChI=1S/C5H11NO2/c6-4-2-1-3-5(7)8/h1-4,6H2,(H,7,8)/p-1 |
Clé InChI |
JJMDCOVWQOJGCB-UHFFFAOYSA-M |
SMILES canonique |
C(CCN)CC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



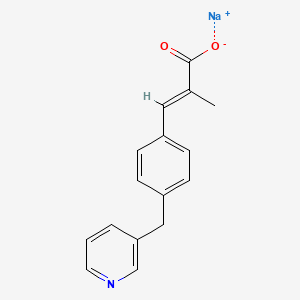


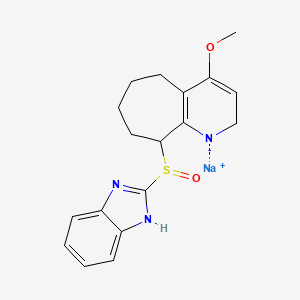
![(1R,2R)-2-[(2R,4E,6Z,8R,9S,11R,13S,15S,16S)-7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxooxacyclooctadeca-4,6-dien-2-yl]cyclopentanecarboxylic acid](/img/structure/B1262014.png)

![1-azocanyl-[(2R,4R)-2-(4-hydroxybutoxy)-4-thiophen-2-yl-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1262017.png)
